N-(thiolan-3-yl)pyridin-2-amine
Overview
Description
N-(thiolan-3-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Divalent N(I) Character
Research into the chemical properties of similar compounds, such as N‐(Pyridin‐2‐yl)thiazol‐2‐amine, reveals the existence of dynamic tautomerism and divalent N(I) character. These properties make such compounds interesting for theoretical and computational studies, shedding light on their electron distribution, tautomeric preferences, and protonation energy. This is particularly relevant for understanding the fundamental chemical behavior of nitrogen-containing heterocycles, which can have implications in the design of new materials and pharmaceuticals (Bhatia, Malkhede, & Bharatam, 2013).
Zinc Thiolate Complexes
Another study explored the modeling of thiolate alkylating enzymes using zinc thiolate complexes of (N, N, S)-tridentate ligands. This research provides insights into the structure and function of thiolate alkylating zinc enzymes, which are crucial for understanding enzyme mechanisms and designing enzyme inhibitors or mimics. The study's findings contribute to the broader application of N-(thiolan-3-yl)pyridin-2-amine derivatives in bioinorganic chemistry and enzymology (Ji & Vahrenkamp, 2005).
Antimicrobial Activities
Compounds derived from reactions involving this compound analogs have been evaluated for their antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation against various microbes shows the potential of these compounds in developing new antimicrobial agents. This highlights the significance of this compound derivatives in medicinal chemistry and drug discovery (Bayrak et al., 2009).
Properties
IUPAC Name |
N-(thiolan-3-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVURQVZXKENGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.